molecular formula C13H18N2O B6332207 2-Methyl-1-(2-methylbenzoyl)piperazine CAS No. 1240577-29-0

2-Methyl-1-(2-methylbenzoyl)piperazine

Cat. No.: B6332207
CAS No.: 1240577-29-0
M. Wt: 218.29 g/mol
InChI Key: RPFTUXCKTYMTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-methylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylbenzoyl)piperazine typically involves the reaction of 2-methylbenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylbenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1-(2-methylbenzoyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylbenzoyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may exert its effects by modulating neurotransmitter levels or by inhibiting specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-methylbenzoyl)piperazine
  • 2-Methyl-1-(2-thienylsulfonyl)piperidine
  • 1-(4-Ethylbenzoyl)piperazine

Uniqueness

2-Methyl-1-(2-methylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may offer improved pharmacokinetic properties or enhanced biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2-methylphenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFTUXCKTYMTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.